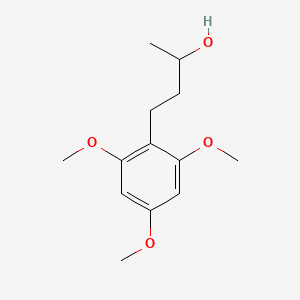

4-(2,4,6-Trimethoxyphenyl)butan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20O4 |

|---|---|

Molecular Weight |

240.29 g/mol |

IUPAC Name |

4-(2,4,6-trimethoxyphenyl)butan-2-ol |

InChI |

InChI=1S/C13H20O4/c1-9(14)5-6-11-12(16-3)7-10(15-2)8-13(11)17-4/h7-9,14H,5-6H2,1-4H3 |

InChI Key |

YIKRUWIYZVEDHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=C(C=C(C=C1OC)OC)OC)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 2,4,6 Trimethoxyphenyl Butan 2 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. rsc.org For 4-(2,4,6-Trimethoxyphenyl)butan-2-ol, two primary strategic disconnections are considered the most logical.

The first and most apparent disconnection is at the C-C bond between the C2 and C3 positions of the butanol chain. This leads to two synthons: a nucleophilic two-carbon unit equivalent to an ethyl group and an electrophilic two-carbon unit attached to the trimethoxyphenyl ring. A more practical application of this disconnection involves a Grignard reaction, where 2,4,6-trimethoxybenzaldehyde (B41885) would react with an ethyl magnesium halide.

A second viable disconnection is at the C-C bond between C1 of the butane (B89635) chain and the phenyl ring. This approach would involve the reaction of a nucleophilic 2,4,6-trimethoxyphenyl organometallic reagent with a four-carbon electrophile such as 1-bromo-butan-2-one, followed by reduction of the ketone. However, the first disconnection is generally more straightforward.

A third disconnection strategy focuses on the C-O bond of the alcohol. This would suggest an oxidation of the corresponding butane derivative, but this is often less efficient for creating the desired functionality in this specific context.

Therefore, the most promising retrosynthetic pathway points towards the synthesis of a C4-aryl ketone followed by a reduction, or a Grignard-type addition to an aldehyde. These approaches offer a high degree of convergence and utilize readily accessible starting materials.

Precursor Synthesis and Elaboration of the 2,4,6-Trimethoxyphenyl Moiety

The reaction mechanism involves the formation of the Vilsmeier reagent, a chloroiminium ion, from DMF and POCl3. This electrophilic species then attacks the electron-rich 1,3,5-trimethoxybenzene (B48636) ring to afford the desired aldehyde after hydrolysis. The high reactivity of the trimethoxy-substituted ring facilitates this electrophilic aromatic substitution.

An alternative, though less common, route to a precursor could involve the alkylation of 2,4,6-trihydroxybenzaldehyde (B105460) followed by functional group manipulation. However, the Vilsmeier-Haack approach starting from 1,3,5-trimethoxybenzene is generally more direct and higher yielding. chemicalbook.com

Asymmetric Synthesis Approaches for the Butan-2-ol Stereocenter

Establishing the stereochemistry at the C2 position of the butanol chain is a critical aspect of the synthesis. Several asymmetric methodologies can be employed to achieve high enantioselectivity.

Chiral Catalyst-Mediated Reductions

The asymmetric reduction of the prochiral ketone, 4-(2,4,6-trimethoxyphenyl)butan-2-one, is a prominent strategy. This can be achieved using various chiral catalysts and reducing agents.

One of the most well-established methods is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source. wikipedia.orgnih.gov This method is known for its high enantioselectivity in the reduction of a wide range of ketones. nih.gov

Transition metal-catalyzed asymmetric hydrogenation is another powerful technique. Chiral ruthenium-BINAP complexes, for instance, are effective for the enantioselective reduction of aryl ketones. wikipedia.org Similarly, chiral rhodium and iridium catalysts can be employed in asymmetric transfer hydrogenation reactions, using isopropanol (B130326) or formic acid as the hydrogen source. wikipedia.org

Below is a table summarizing some chiral catalyst systems applicable to ketone reduction:

| Catalyst System | Reductant | Typical Substrates | Key Features |

| Chiral Oxazaborolidines (CBS) | Borane (BH3) | Prochiral ketones | High enantioselectivity, predictable stereochemistry |

| Ru-BINAP | H2 | Aryl ketones | High turnover numbers, excellent enantioselectivity |

| Rh/Ir with chiral diamine ligands | Isopropanol, Formic Acid | Aryl ketones | Milder reaction conditions (transfer hydrogenation) |

| Chiral Zinc Catalysts | Polymethylhydrosiloxane (PMHS) | Ketones | Inexpensive and safe reducing agent |

Stereoselective Alkylation Strategies

An alternative to ketone reduction is the stereoselective alkylation of a suitable precursor. For instance, a chiral auxiliary-controlled alkylation of an acetaldehyde (B116499) enolate equivalent with a 2,4,6-trimethoxybenzyl halide could establish the desired stereocenter. However, controlling the stereoselectivity in such reactions can be challenging.

A more modern approach involves organocatalyzed asymmetric α-alkylation of aldehydes. Chiral primary aminothiourea derivatives have been shown to catalyze the enantioselective alkylation of α-aryl aldehydes. nih.gov While this would require a different retrosynthetic disconnection, it represents a potential metal-free alternative.

Enzymatic Biocatalysis for Stereocontrol

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity. nih.govrsc.org The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated and purified enzymes can be employed. researchgate.net

The enzymatic reduction of 4-(2,4,6-trimethoxyphenyl)butan-2-one would likely proceed with high enantiomeric excess, offering a green and efficient route to the desired stereoisomer. The choice of the specific enzyme or microorganism can often be tailored to produce either the (R) or (S) enantiomer. For instance, perakine (B201161) reductase from Rauvolfia has been shown to effectively reduce various aryl ketones to chiral aryl alcohols with excellent enantioselectivity. nih.gov

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry can be integrated into the synthesis of this compound to enhance its sustainability.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key consideration. wikipedia.org Addition reactions, such as the Grignard reaction or catalytic hydrogenation, generally have a high atom economy. In contrast, reactions that use stoichiometric reagents, such as some older reduction methods, may have lower atom economy. primescholars.com

Use of Greener Solvents: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a primary goal. neuroquantology.com Water, ethanol, and supercritical CO2 are examples of green solvents. wikipedia.org For instance, enzymatic reductions are often carried out in aqueous media, which is a significant advantage from a green chemistry perspective. rsc.org

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones as they are used in smaller quantities and can be recycled. jk-sci.com Both chiral metal catalysts and biocatalysts (enzymes) align with this principle. Catalytic methods reduce waste and often lead to more efficient processes. acsgcipr.org

By carefully selecting the synthetic route and reaction conditions, the synthesis of this compound can be designed to be both efficient and environmentally responsible.

Comparative Analysis of Synthetic Efficiencies and Atom Economy

A comparative analysis of the potential synthetic routes to this compound reveals significant differences in their efficiencies and adherence to the principles of green chemistry, particularly atom economy.

The reduction of 4-(2,4,6-trimethoxyphenyl)butan-2-one with sodium borohydride (B1222165) is generally a highly efficient process in terms of chemical yield. However, its atom economy is less than ideal. The calculation for atom economy is: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%. In this case, for every mole of the ketone, a stoichiometric amount of sodium borohydride is required, which generates byproducts.

Catalytic hydrogenation, in contrast, offers a significantly higher atom economy. In theory, the only reactant besides the ketone is hydrogen gas, which is fully incorporated into the product. This makes it a more atom-economical choice, although the practical efficiency can be influenced by catalyst activity and reaction conditions.

| Synthetic Route | Key Transformation | Typical Reagents | Anticipated Yield | Atom Economy | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|---|

| Ketone Reduction (Hydride) | Reduction of a ketone | NaBH4, Methanol | High | Moderate | Mild conditions, simple procedure | Generation of boron salts as waste |

| Ketone Reduction (Catalytic Hydrogenation) | Reduction of a ketone | H2, Pd/C | High | Excellent | High atom economy, clean reaction | Requires specialized equipment for handling H2 |

| Grignard Synthesis | C-C bond formation | Mg, Acetaldehyde | Moderate | Low | Builds carbon skeleton directly | Sensitive to moisture, potential side reactions |

| Aldol (B89426) Condensation Pathway | C-C bond formation and multiple reductions | NaOH, Acetone, then reducing agents | Low | Low | Utilizes readily available starting materials | Multi-step, lower overall yield |

Scale-Up Considerations and Process Optimization for Laboratory Synthesis

Scaling up the synthesis of this compound from a laboratory setting requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. The chosen synthetic route will heavily influence the specific challenges encountered during scale-up.

For the reduction of 4-(2,4,6-trimethoxyphenyl)butan-2-one using sodium borohydride, a key consideration is the management of the exothermic nature of the reaction. On a larger scale, the heat generated can be significant and must be effectively dissipated to prevent runaway reactions and ensure product stability. This can be achieved through the use of a jacketed reactor with controlled cooling and a slow, portion-wise addition of the sodium borohydride. The evolution of hydrogen gas during the reaction and workup also needs to be safely managed.

Process optimization for this route would involve determining the optimal solvent, temperature, and stoichiometry of the reducing agent to maximize yield and minimize reaction time and impurities. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial for determining the reaction endpoint and avoiding over-reduction or side reactions.

If catalytic hydrogenation were to be scaled up, the primary concerns would be the safe handling of hydrogen gas under pressure and ensuring efficient mixing of the three-phase system (solid catalyst, liquid substrate, and gaseous hydrogen). The choice of catalyst and its loading, as well as optimization of pressure and temperature, would be critical for achieving high conversion and selectivity.

For a Grignard synthesis, the initiation of the Grignard reagent formation can be challenging to control on a larger scale. Maintaining anhydrous conditions is paramount, as even trace amounts of water can quench the Grignard reagent. The exothermic nature of both the Grignard reagent formation and its subsequent reaction with the electrophile requires robust temperature control. Process optimization would focus on the rate of addition of the alkyl halide to the magnesium and the subsequent addition of the Grignard reagent to the acetaldehyde to maintain a steady reaction rate and temperature.

The scale-up of an Aldol condensation would necessitate optimization of the base concentration, reaction temperature, and reaction time to favor the desired product and minimize side reactions. The subsequent reduction steps would each have their own set of scale-up challenges, similar to those described for the direct ketone reduction.

| Synthetic Route | Key Scale-Up Challenge | Process Optimization Focus |

|---|---|---|

| Ketone Reduction (Hydride) | Exothermicity and hydrogen evolution | Controlled reagent addition, efficient cooling, reaction monitoring |

| Ketone Reduction (Catalytic Hydrogenation) | Handling of hydrogen gas under pressure, mass transfer | Catalyst selection and loading, optimization of pressure and temperature |

| Grignard Synthesis | Initiation and control of exothermic reactions, maintaining anhydrous conditions | Controlled addition rates, efficient heat dissipation, rigorous drying of solvents and glassware |

| Aldol Condensation Pathway |

Chemical Reactivity and Derivatization of 4 2,4,6 Trimethoxyphenyl Butan 2 Ol

Reactivity of the Secondary Alcohol Functionality

The secondary alcohol group on the butanyl chain is a key site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.

The secondary alcohol in 4-(2,4,6-trimethoxyphenyl)butan-2-ol can be readily oxidized to the corresponding ketone, 4-(2,4,6-trimethoxyphenyl)butan-2-one. chemspider.com This transformation is a fundamental reaction in organic synthesis. The choice of oxidizing agent can be tailored based on the desired reaction conditions, such as scale and sensitivity of other functional groups, although the trimethoxyphenyl ring is generally robust to oxidation.

The successful conversion to the ketone can be confirmed through various spectroscopic methods. In infrared (IR) spectroscopy, the disappearance of the broad O-H stretching band (typically around 3200-3600 cm⁻¹) of the alcohol and the appearance of a strong, sharp C=O stretching band (around 1715 cm⁻¹) are indicative of the product. In ¹H NMR spectroscopy, the signal corresponding to the alcohol proton (-OH) would disappear, and the proton on the carbon bearing the alcohol (CH-OH) would experience a downfield shift.

Table 1: Common Oxidation Reagents for Secondary Alcohols

| Reagent/Method | Typical Conditions | Notes |

|---|---|---|

| Pyridinium chlorochromate (PCC) | CH₂Cl₂ (DCM), room temperature | Mild oxidant, suitable for small-scale reactions. |

| Dess-Martin periodinane (DMP) | CH₂Cl₂, room temperature | Offers mild conditions and broad functional group tolerance. |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, low temperature (-78 °C) | Effective for sensitive substrates, avoids heavy metals. |

| Jones Oxidation (CrO₃/H₂SO₄) | Acetone, 0 °C to room temperature | Strong oxidizing conditions, less common for complex molecules. |

The hydroxyl group can be converted into esters and ethers, which are important functional groups in various chemical contexts.

Esterification: The most common method for converting an alcohol to an ester is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction involves treating the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often, an excess of the alcohol or removal of water is used to drive the reaction towards the ester product. masterorganicchemistry.commasterorganicchemistry.com

Table 2: Representative Esterification Reactions

| Carboxylic Acid | Ester Product | Catalyst |

|---|---|---|

| Acetic Acid | 4-(2,4,6-Trimethoxyphenyl)butan-2-yl acetate | H₂SO₄ |

| Benzoic Acid | 4-(2,4,6-Trimethoxyphenyl)butan-2-yl benzoate | TsOH |

| Propanoic Acid | 4-(2,4,6-Trimethoxyphenyl)butan-2-yl propanoate | H₂SO₄ |

Etherification: The Williamson ether synthesis is a classical method for preparing ethers from alcohols. This two-step process involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (typically Sₙ2) with an alkyl halide to form the ether.

Table 3: Representative Etherification Reactions

| Base | Alkyl Halide | Ether Product |

|---|---|---|

| NaH | Methyl iodide (CH₃I) | 1,3,5-Trimethoxy-2-(3-methoxybutan-1-yl)benzene |

| KH | Ethyl bromide (CH₃CH₂Br) | 2-(3-Ethoxybutan-1-yl)-1,3,5-trimethoxybenzene |

| NaH | Benzyl bromide (BnBr) | 2-(3-(Benzyloxy)butan-1-yl)-1,3,5-trimethoxybenzene |

Direct nucleophilic substitution of the hydroxyl group is difficult because hydroxide (B78521) (OH⁻) is a poor leaving group. Therefore, the alcohol must first be "activated" by converting the hydroxyl into a better leaving group. nih.gov A common strategy is to convert the alcohol into a tosylate or mesylate ester. These sulfonate esters are excellent leaving groups. Once activated, the compound can react with a variety of nucleophiles. The reaction with the secondary carbon center can proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry, or an Sₙ1 mechanism through a carbocation intermediate.

Table 4: Nucleophilic Substitution Following Activation (e.g., as Tosylate)

| Nucleophile | Reagent Example | Substitution Product |

|---|---|---|

| Azide (B81097) (N₃⁻) | Sodium azide (NaN₃) | 2-(3-Azidobutan-1-yl)-1,3,5-trimethoxybenzene |

| Cyanide (CN⁻) | Potassium cyanide (KCN) | 4-(2,4,6-Trimethoxyphenyl)pentanenitrile |

| Bromide (Br⁻) | Lithium bromide (LiBr) | 2-(3-Bromobutan-1-yl)-1,3,5-trimethoxybenzene |

| Iodide (I⁻) | Sodium iodide (NaI) | 2-(3-Iodobutan-1-yl)-1,3,5-trimethoxybenzene |

Reactivity of the Trimethoxyphenyl Ring System

The 2,4,6-trimethoxyphenyl group is an electron-rich aromatic system. The three methoxy (B1213986) (-OCH₃) groups are powerful activating, ortho-, para-directing groups. libretexts.org This high electron density makes the ring highly susceptible to electrophilic aromatic substitution and a suitable candidate for metal-catalyzed cross-coupling reactions after appropriate functionalization.

In the 2,4,6-trimethoxy substituted ring, the positions ortho and para to each methoxy group are strongly activated. The only available positions for substitution are C3 and C5, which are equivalent. Therefore, electrophilic aromatic substitution on this ring system is expected to occur regiospecifically at these positions. The strong activation means that reactions can often proceed under milder conditions than those required for benzene (B151609). rsc.orgwku.edu

Table 5: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Product |

|---|---|---|

| Bromination | Br₂ in acetic acid | 4-(3-Bromo-2,4,6-trimethoxyphenyl)butan-2-ol |

| Nitration | HNO₃, H₂SO₄ (mild conditions) | 4-(3-Nitro-2,4,6-trimethoxyphenyl)butan-2-ol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ (mild Lewis acid) | 1-(3-(3-Hydroxybutan-1-yl)-2,4,6-trimethoxyphenyl)ethan-1-one |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 3-(3-Hydroxybutan-1-yl)-2,4,6-trimethoxybenzaldehyde |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comacs.org To utilize the trimethoxyphenyl ring in these reactions, it must first be functionalized with a group suitable for oxidative addition to a palladium(0) complex, such as a halide (iodide or bromide) or a triflate. thieme-connect.comnih.gov This can be achieved via electrophilic halogenation, as described previously. The resulting aryl halide can then participate in various coupling reactions.

The Suzuki-Miyaura coupling, for instance, involves the reaction of the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. thieme-connect.comresearchgate.net

Table 6: Potential Palladium-Catalyzed Cross-Coupling Reactions of 4-(3-Bromo-2,4,6-trimethoxyphenyl)butan-2-ol

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | Stilbene derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-alkyne derivative |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP | Aryl-amine derivative |

Regioselective Functionalization of the Aromatic Nucleus

The 2,4,6-trimethoxyphenyl group in this compound is a highly electron-rich aromatic system. The three methoxy groups are strong activating, ortho-, para-directing substituents. Due to this substitution pattern, the aromatic protons at the C3 and C5 positions are highly activated towards electrophilic aromatic substitution. The reactivity of this nucleus is comparable to that of 1,3,5-trimethoxybenzene (B48636), which is known to undergo a variety of substitution reactions. researchgate.netchemicalbook.comresearchgate.net

Functionalization of the aromatic ring can be achieved through several methods, including halogenation, nitration, and Friedel-Crafts reactions. Given the high activation of the ring, these reactions often proceed under mild conditions. For instance, halogenation with agents like N-bromosuccinimide (NBS) can introduce a bromine atom at the C3 or C5 position. researchgate.net Similarly, radical aromatic substitution reactions, such as perfluoroalkylation, have been demonstrated on 1,3,5-trimethoxybenzene and are applicable to this system. researchgate.net The choice of reagents and reaction conditions is crucial for achieving regioselectivity, primarily targeting the unoccupied C3 and C5 positions.

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Nuclear Bromination Product | researchgate.net |

| Allylation | 2,3-Allenoates, Palladium catalyst | Substituted 4,4-diarylbut-2(E)-enoates | researchgate.net |

| Ethynylation | Electron-deficient alkynes, Gold catalyst | Ethynylated Aromatic Ring | researchgate.net |

| Perfluoroalkylation | BrCF₂CF₂Br, Sodium dithionite | Perfluoroalkylated Arene | researchgate.net |

| Halogenation | Free chlorine (HOCl) or bromine (HOBr) | Mono- and di-halogenated TMB | rsc.org |

Stereoselective Transformations at the Butan-2-ol Moiety

The butan-2-ol side chain contains a chiral center at the C2 position, which is a secondary alcohol. This functional group is amenable to a variety of stereoselective transformations.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or by protonation in acidic media) and subsequently displaced by a nucleophile. pearson.com Reactions proceeding through an Sₙ2 mechanism will result in an inversion of configuration at the chiral center. youtube.com For example, the Mitsunobu reaction allows for the conversion of an alcohol to various other functional groups, such as esters and azides, with complete inversion of stereochemistry. youtube.com Conversely, reactions that proceed via an Sₙ1 mechanism, involving a planar carbocation intermediate, typically lead to racemization, although an excess of the inversion product is often observed. pearson.com

Oxidation: Oxidation of the secondary alcohol yields the corresponding ketone, 4-(2,4,6-trimethoxyphenyl)butan-2-one. This transformation removes the chiral center. A wide range of oxidizing agents can be employed, from chromium-based reagents to milder, more selective methods like Swern or Dess-Martin oxidation.

Dehydration: Acid-catalyzed dehydration of the butan-2-ol moiety leads to the formation of alkenes. libretexts.org Due to the structure of the side chain, a mixture of products can be expected, including but-1-ene and but-2-ene derivatives, with the latter potentially forming as a mixture of E and Z isomers. libretexts.org

Biocatalytic Transformations: Enzymes offer a powerful tool for highly stereoselective modifications. For instance, enzyme cascades utilizing alcohol dehydrogenases (ADH) and transaminases (TA) can convert racemic secondary alcohols into enantiopure chiral amines. nih.gov This approach could be applied to racemic this compound to produce either the (R)- or (S)-amine derivative with high enantiomeric excess. nih.gov

| Transformation | Typical Reagents/Method | Stereochemical Outcome | Reference |

|---|---|---|---|

| Sₙ2 Substitution | Mitsunobu Reaction (e.g., DEAD, PPh₃, Nu-H) | Inversion of configuration | youtube.com |

| Sₙ1 Substitution | Concentrated HBr | Partial racemization (excess inversion) | pearson.com |

| Oxidation | PCC, Swern, Dess-Martin Periodinane | Loss of chirality (ketone formation) | N/A |

| Dehydration | Concentrated H₂SO₄ or H₃PO₄, heat | Mixture of alkene isomers | libretexts.org |

| Biocatalytic Amination | Alcohol Dehydrogenase (ADH), Transaminase (TA) | Formation of (R)- or (S)-amine | nih.gov |

Synthesis of Structural Analogs and Isomers

The synthesis of structural analogs and isomers of this compound allows for the exploration of structure-activity relationships. Modifications can be made to the substitution pattern of the aromatic ring, the length of the alkyl chain, and the stereochemistry of the alcohol.

Positional Isomers of the Methoxy Groups

Positional isomers can be synthesized by starting with differently substituted trimethoxybenzene precursors. For example, using 1,2,3-trimethoxybenzene (B147658) or 1,2,4-trimethoxybenzene (B152335) as starting materials would lead to the corresponding 4-(2,3,4-trimethoxyphenyl)butan-2-ol (B13588811) or 4-(3,4,5-trimethoxyphenyl)butan-2-ol, respectively. The synthesis of such isomers is crucial for studying how the placement of the electron-donating methoxy groups affects the molecule's properties. The differentiation of these positional isomers often requires analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), sometimes after derivatization. nih.govresearchgate.netnih.gov

| Isomer Name | Methoxy Group Positions |

|---|---|

| 4-(2,3,4-Trimethoxyphenyl)butan-2-ol | 2, 3, 4 |

| 4-(2,3,5-Trimethoxyphenyl)butan-2-ol | 2, 3, 5 |

| 4-(2,3,6-Trimethoxyphenyl)butan-2-ol | 2, 3, 6 |

| 4-(2,4,5-Trimethoxyphenyl)butan-2-ol | 2, 4, 5 |

| 4-(3,4,5-Trimethoxyphenyl)butan-2-ol | 3, 4, 5 |

Chain Elongation and Shortening Derivatives

Modifying the length of the butan-2-ol side chain can be achieved through established organic synthesis methodologies.

Chain Elongation: To synthesize a derivative with a longer chain, such as 4-(2,4,6-trimethoxyphenyl)pentan-2-ol, one could start with 2,4,6-trimethoxybenzaldehyde (B41885). A Grignard reaction with a suitable reagent like 2-bromobutane, followed by oxidation and another Grignard reaction or a Wittig-type olefination followed by hydrogenation and hydration, could construct the desired carbon skeleton.

Chain Shortening: To create a shorter analog, such as 3-(2,4,6-trimethoxyphenyl)propan-1-ol, one could start from 2,4,6-trimethoxyacetophenone. A Wittig reaction with a one-carbon ylide would yield an alkene, which could then be hydroborated and oxidized to give the primary alcohol.

| Derivative Type | Example Compound Name | Modification |

|---|---|---|

| Chain Shortening | 3-(2,4,6-Trimethoxyphenyl)propan-1-ol | -1 Carbon, primary alcohol |

| Chain Elongation | 5-(2,4,6-Trimethoxyphenyl)pentan-2-ol | +1 Carbon |

| Chain Elongation | 6-(2,4,6-Trimethoxyphenyl)hexan-3-ol | +2 Carbons |

Chiral Derivatives and Enantiomers

The synthesis of specific enantiomers ((R)- or (S)-4-(2,4,6-trimethoxyphenyl)butan-2-ol) is of significant interest. This can be accomplished through several stereoselective strategies:

Asymmetric Synthesis: The most direct approach is the asymmetric reduction of the precursor ketone, 4-(2,4,6-trimethoxyphenyl)butan-2-one. Chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts) or chiral metal catalysts (e.g., Noyori's ruthenium catalysts for asymmetric transfer hydrogenation), can produce one enantiomer in high excess. Enantioselective aldol (B89426) reactions can also be used to build chiral backbones. researchgate.net

Chiral Resolution: A racemic mixture of the alcohol can be separated into its constituent enantiomers. This can be done by classical resolution, which involves forming diastereomeric salts or esters with a chiral resolving agent, followed by separation (e.g., by crystallization or chromatography) and subsequent removal of the chiral auxiliary.

Enzymatic Resolution: Lipases are commonly used for the kinetic resolution of racemic alcohols. The enzyme will selectively acylate one enantiomer, allowing the acylated and unreacted enantiomers to be separated. This method can provide access to both enantiomers with high optical purity.

The synthesis of enantiopure derivatives is critical for applications where stereochemistry plays a key role. nih.govresearchgate.net

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. For 4-(2,4,6-trimethoxyphenyl)butan-2-ol, with a molecular formula of C₁₃H₂₀O₄, HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. The formation of protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) is typical.

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₁₃H₂₀O₄

| Ion Adduct | Calculated Exact Mass | Hypothetical Found Mass | Mass Difference (ppm) |

| [M+H]⁺ | 241.14343 | 241.1436 | 0.7 |

| [M+Na]⁺ | 263.12538 | 263.1255 | 0.5 |

The data would confirm that the measured mass is consistent with the proposed molecular formula, providing strong evidence for the compound's identity and purity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for a complete structural assignment. A deuterated solvent, such as chloroform-d (B32938) (CDCl₃), is typically used. docbrown.infodocbrown.info

Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.10 | s | 2H | Ar-H |

| ~3.85 | m | 1H | CH-OH |

| ~3.82 | s | 6H | Ar-OCH₃ (ortho) |

| ~3.80 | s | 3H | Ar-OCH₃ (para) |

| ~2.70 | m | 2H | Ar-CH₂ |

| ~1.75 | m | 2H | CH₂-CH(OH) |

| ~1.50 (exchangeable) | s | 1H | OH |

| ~1.20 | d | 3H | CH₃ |

Table 3: Predicted ¹³C NMR (100 MHz, CDCl₃) Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | Ar-C (ortho, C-OCH₃) |

| ~158.5 | Ar-C (para, C-OCH₃) |

| ~115.0 | Ar-C (ipso) |

| ~90.5 | Ar-CH |

| ~67.0 | CH-OH |

| ~55.8 | Ar-OCH₃ (para) |

| ~55.2 | Ar-OCH₃ (ortho) |

| ~40.0 | CH₂-CH(OH) |

| ~25.0 | Ar-CH₂ |

| ~23.0 | CH₃ |

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms that may not be apparent from 1D spectra alone.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the proton on the alcohol-bearing carbon (CH-OH), the adjacent methylene (B1212753) protons (CH₂-CH(OH)), and the methyl protons (CH₃). It would also show a correlation between the two methylene groups in the butane (B89635) chain, confirming the -CH₂-CH₂-CH(OH)-CH₃ spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). This allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the aromatic proton signal at ~6.10 ppm would correlate with the aromatic carbon signal at ~90.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting different fragments of the molecule. Key correlations would include those from the methoxy (B1213986) protons (~3.82 and ~3.80 ppm) to their respective aromatic carbons, and from the benzylic methylene protons (~2.70 ppm) to the carbons of the aromatic ring, confirming the attachment of the butane chain to the trimethoxyphenyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique can provide insights into the molecule's preferred conformation. For example, a NOESY spectrum could show correlations between the protons of the ortho-methoxy groups and the benzylic methylene protons, providing information about the rotation around the Ar-CH₂ bond.

If this compound can be obtained as a crystalline solid, solid-state NMR (ssNMR) could be employed. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information on the molecule's structure in the solid state. It is particularly useful for studying polymorphism (the existence of different crystal forms), which can impact the physical properties of a compound.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups. FTIR and Raman spectroscopy are complementary techniques.

FTIR Spectroscopy: In an FTIR spectrum of this compound, a broad absorption band would be expected in the region of 3600-3200 cm⁻¹ due to the O-H stretching of the alcohol group. Sharp peaks around 3000-2850 cm⁻¹ would correspond to C-H stretching of the aliphatic butane chain and the methyl groups of the ethers. Aromatic C-H stretching would appear just above 3000 cm⁻¹. Strong absorptions corresponding to the C-O stretching of the aryl ethers and the secondary alcohol would be prominent in the 1250-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring, which often give strong signals. The aromatic C=C stretching bands would be expected around 1600 cm⁻¹. The non-polar C-C bonds of the butane backbone would also be observable.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Technique |

| ~3400 (broad) | O-H | Stretching | FTIR |

| ~3050 | Ar C-H | Stretching | FTIR, Raman |

| ~2950-2850 | Aliphatic C-H | Stretching | FTIR, Raman |

| ~1610, ~1580 | Ar C=C | Stretching | Raman (strong), FTIR (medium) |

| ~1460 | CH₂, CH₃ | Bending | FTIR |

| ~1220, ~1120 | C-O (Aryl ether) | Asymmetric & Symmetric Stretching | FTIR (strong) |

| ~1100 | C-O (Alcohol) | Stretching | FTIR (strong) |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if applicable)

The carbon atom at the 2-position of the butan-2-ol chain (C2) is a stereocenter, meaning that this compound is a chiral molecule and can exist as a pair of enantiomers ((R) and (S)). Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.

If the compound is synthesized as a single enantiomer or if the enantiomers are separated (resolved), CD spectroscopy would be an invaluable tool. Each enantiomer would produce a CD spectrum that is a mirror image of the other. This technique could be used to determine the enantiomeric excess (ee) and confirm the absolute configuration of a sample by comparing its spectrum to a known standard or to theoretical calculations. The aromatic chromophore in the molecule would likely give rise to signals in the UV region (200-300 nm) that would be CD-active.

X-Ray Crystallography for Absolute Stereochemistry and Crystal Packing (if applicable)

Should a single crystal of sufficient quality be grown, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the three-dimensional arrangement of atoms in the crystal lattice with very high precision.

For this compound, X-ray crystallography would:

Unambiguously confirm the connectivity of all atoms.

Provide precise bond lengths, bond angles, and torsion angles.

Determine the absolute stereochemistry of the chiral center at C2, definitively identifying it as the (R) or (S) enantiomer.

Reveal information about intermolecular interactions, such as hydrogen bonding from the alcohol group, and how the molecules pack together in the solid state.

Chromatographic Methods for Purity and Isomeric Separation (e.g., Chiral HPLC, GC-MS)

The comprehensive analysis of "this compound," a chiral secondary alcohol, necessitates advanced chromatographic techniques to assess its purity and resolve its enantiomers. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for these purposes. While specific, detailed research findings on the chromatographic separation of this compound are not extensively documented in publicly available literature, established methodologies for structurally similar aromatic alcohols provide a robust framework for developing effective analytical protocols.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the benchmark technique for the separation and quantification of enantiomers. wikipedia.org The strategy for resolving the enantiomers of this compound would involve the use of a chiral stationary phase that can form transient diastereomeric complexes with the enantiomers, leading to differential retention times. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a broad range of chiral compounds, including aromatic alcohols. nih.gov Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are often the first choice for screening and method development due to their wide applicability. wikipedia.org The separation mechanism on these phases relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are influenced by the molecular structure of the analyte. researchgate.net

For a compound like this compound, the hydroxyl group and the aromatic ring are key interaction sites. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is a critical parameter that is optimized to achieve baseline separation of the enantiomers. The trimethoxyphenyl group's electronic and steric properties would significantly influence its interaction with the chiral stationary phase.

An alternative approach in chiral HPLC is the pre-column derivatization of the alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov However, direct separation on a CSP is generally preferred to avoid potential complications from the derivatization reaction.

A hypothetical Chiral HPLC method for the enantiomeric separation of this compound is presented in the table below, based on common practices for similar aromatic alcohols.

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. It provides information on the presence of impurities and, with mass spectrometric detection, can aid in their identification. For chiral analysis using GC, a chiral stationary phase is required, or the analyte can be derivatized with a chiral reagent.

While no specific GC-MS studies for this compound are readily available, data for the structurally analogous compound, 4-(2,4,6-trimethylphenyl)butan-2-ol, has been reported in the NIST WebBook. scirp.org This data can serve as a valuable reference for developing a GC-MS method. The replacement of methoxy groups with methyl groups would alter the polarity and volatility, leading to different retention times, but the general chromatographic behavior would be comparable.

The analysis of 4-(2,4,6-trimethylphenyl)butan-2-ol was performed on a BP-1 capillary column, which is a non-polar phase. scirp.org This suggests that a similar non-polar or medium-polarity column would be suitable for the trimethoxy-substituted analogue. The mass spectrum obtained from GC-MS analysis would be expected to show characteristic fragmentation patterns for this compound, allowing for its unambiguous identification and the detection of any co-eluting impurities.

For purity assessment, a standard GC-MS method would involve injecting a solution of the compound onto a suitable capillary column and using a temperature program to separate the analyte from any volatile impurities. The peak area of the main compound relative to the total peak area of all components provides a measure of its purity.

A plausible GC-MS method for the purity assessment of this compound is outlined in the table below, incorporating information from the analysis of its trimethyl analogue. scirp.org

| Parameter | Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow |

| Injection Mode | Splitless |

| Oven Program | Initial temp. 150 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Expected Outcome | A single major peak corresponding to this compound, with separation from any potential impurities. |

Computational Chemistry and Theoretical Studies of 4 2,4,6 Trimethoxyphenyl Butan 2 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. By solving the Schrödinger equation, albeit with approximations for complex systems, these methods provide a detailed picture of electron distribution and orbital energies.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. masterorganicchemistry.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. icm.edu.pl

Table 1: Calculated HOMO-LUMO Energies and Reactivity Descriptors for 4-(2,4,6-Trimethoxyphenyl)butan-2-ol (Illustrative Data)

| Parameter | Value (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

| Ionization Potential (I) | 5.87 |

| Electron Affinity (A) | 0.25 |

| Global Hardness (η) | 2.81 |

| Global Softness (S) | 0.18 |

| Electronegativity (χ) | 3.06 |

| Electrophilicity Index (ω) | 1.66 |

These are illustrative values obtained from hypothetical DFT calculations at the B3LYP/6-31G(d) level of theory.

From these descriptors, several inferences can be drawn. The ionization potential (approximated as -EHOMO) and electron affinity (approximated as -ELUMO) provide quantitative measures of the energy required to remove an electron and the energy released upon gaining an electron, respectively. materialsciencejournal.org Global hardness and softness are indicators of the molecule's resistance to change in its electron distribution. Electronegativity represents the molecule's tendency to attract electrons, while the electrophilicity index provides a measure of its stabilization energy when it accepts an optimal amount of electronic charge from the environment.

The distribution of electron density within a molecule is not uniform and plays a critical role in its interactions with other molecules. Electrostatic potential (ESP) maps are visual representations of the charge distribution, where different colors denote areas of varying electrostatic potential. walisongo.ac.id Red regions typically indicate electron-rich areas with a negative electrostatic potential, often associated with lone pairs on heteroatoms, making them susceptible to electrophilic attack. Conversely, blue regions represent electron-poor areas with a positive electrostatic potential, which are prone to nucleophilic attack. youtube.com

In this compound, the oxygen atoms of the methoxy (B1213986) groups and the hydroxyl group are expected to be regions of high electron density (red). The aromatic ring, enriched by the electron-donating methoxy groups, will also exhibit a negative electrostatic potential. The hydrogen atom of the hydroxyl group, on the other hand, would be a site of positive electrostatic potential (blue). These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns. walisongo.ac.id

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static but rather a dynamic interplay of various conformations. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. ufms.br

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space accessible to the molecule at a given temperature. nih.gov For this compound, MD simulations would reveal the flexibility of the butanol side chain and the rotational freedom of the methoxy groups. These simulations can help identify the most populated conformations in a given environment and understand how the molecule might adapt its shape to interact with other molecules.

A potential energy surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. q-chem.com By systematically changing a specific dihedral angle and optimizing the rest of the molecule's geometry at each step, a PES scan can map out the energy landscape associated with that rotation. researchgate.net For this compound, a PES scan of the dihedral angles in the butanol side chain would identify the most stable staggered conformations and the energetic barriers to rotation, providing a detailed understanding of its conformational preferences. q-chem.com

Table 2: Relative Energies of Key Conformers of this compound from a Potential Energy Surface Scan (Illustrative Data)

| Conformer | Dihedral Angle (Car-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche (+) | 60° | 1.25 |

| Gauche (-) | -60° | 1.25 |

| Eclipsed 1 | 0° | 5.50 |

| Eclipsed 2 | 120° | 4.80 |

These are illustrative values representing a hypothetical scan around a key dihedral angle in the butanol side chain.

Spectroscopic Property Predictions

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. epstem.net

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. dntb.gov.ua For this compound, these calculations would help in assigning the characteristic vibrational modes, such as the O-H stretch of the hydroxyl group, the C-O stretches of the methoxy groups, and the various vibrations of the aromatic ring.

Furthermore, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted computationally. openaccesspub.org By calculating the magnetic shielding of each nucleus, theoretical 1H and 13C NMR spectra can be generated. These predicted spectra can be compared with experimental data to confirm the molecule's structure. For this compound, computational predictions would be particularly useful in assigning the complex signals of the aromatic protons and carbons, as well as those of the butanol side chain.

Table 3: Predicted 13C NMR Chemical Shifts for this compound (Illustrative Data)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (aromatic, C-CH2) | 115.2 |

| C2, C6 (aromatic, C-OCH3) | 160.8 |

| C3, C5 (aromatic, C-H) | 91.5 |

| C4 (aromatic, C-OCH3) | 158.9 |

| Cα (CH2) | 30.1 |

| Cβ (CH2) | 45.3 |

| Cγ (CH-OH) | 65.7 |

| Cδ (CH3) | 23.4 |

| OCH3 (at C2, C6) | 55.6 |

| OCH3 (at C4) | 55.3 |

These are illustrative values based on hypothetical GIAO calculations.

NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Computational methods can predict ¹H and ¹³C NMR spectra with a high degree of accuracy, aiding in the assignment of experimental signals and providing confidence in structural assignments.

Detailed research findings in this area would involve the use of quantum mechanical calculations, typically employing Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, mPW1PW91) and basis set (e.g., 6-31G(d,p), 6-311+G(2d,p)). nih.gov The process begins with the optimization of the molecule's three-dimensional geometry to find its most stable conformation. Following this, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding constants for each nucleus. nih.gov These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, such calculations would predict the chemical shifts for all unique proton and carbon atoms. The predicted values would be compared with experimental data if available, and any discrepancies could be investigated to understand conformational effects or solvent interactions. The accuracy of these predictions can be enhanced by applying scaling factors derived from linear regression analysis of calculated versus experimental data for a set of known molecules. nih.gov

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

(Note: The following data is illustrative of what a computational study would produce and is not based on published experimental or computational results for this specific molecule.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz |

| H on C2 | 3.85 | m | - |

| H on C4 | 6.15 | s | - |

| H on C1' | 1.20 | d | 6.2 |

| H on C3' | 1.75 | m | - |

| H on C4' | 2.60 | t | 7.5 |

| OH | 2.50 | s (broad) | - |

| OCH₃ (para) | 3.80 | s | - |

| OCH₃ (ortho) | 3.82 | s | - |

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can calculate these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms.

Theoretical vibrational analysis is typically performed on the optimized geometry of the molecule using the same level of theory (e.g., DFT/B3LYP/6-311++G(d,p)) as for NMR predictions. openaccesspub.org The calculation yields a set of harmonic vibrational frequencies and their corresponding IR and Raman intensities. openaccesspub.org For a non-linear molecule with N atoms, there will be 3N-6 fundamental vibrational modes. mdpi.com

For this compound, these calculations would help in assigning the peaks in an experimental IR or Raman spectrum. For example, the calculations would predict the characteristic stretching frequencies for the O-H group, the C-O bonds of the methoxy groups and the alcohol, the aromatic C-H bonds, and the aliphatic C-H bonds. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore typically scaled by an empirical factor to improve agreement with experiment. mdpi.com

Interactive Data Table: Predicted Vibrational Frequencies for Key Functional Groups of this compound

(Note: This data is a representative example of computational outputs.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity |

| O-H | Stretching | 3450 | High |

| C-H (Aromatic) | Stretching | 3050 | Medium |

| C-H (Aliphatic) | Stretching | 2960 | Medium |

| C=C (Aromatic) | Stretching | 1610 | High |

| C-O (Methoxy) | Stretching | 1250 | High |

| C-O (Alcohol) | Stretching | 1100 | Medium |

Ligand-Protein Docking Simulations (if relevant for target interaction studies)

Ligand-protein docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov

If this compound were being investigated for potential biological activity, docking simulations would be performed. The process involves preparing the 3D structures of both the ligand and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site. chemrxiv.org A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. nih.govchemrxiv.org

The results of a docking study would include the predicted binding pose of this compound, the calculated binding affinity (often expressed as a docking score or binding energy), and a detailed map of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.gov

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states.

Transition state modeling for a reaction involving this compound, such as its synthesis or a metabolic transformation, would involve locating the transition state structure for each elementary step of the proposed mechanism. mdpi.com This is a computationally intensive process that requires specialized algorithms to find the saddle point on the potential energy surface that connects the reactants and products.

Mechanistic Studies of Biological Activity in Vitro and in Vivo Non Clinical Models

Cellular and Molecular Target Identification and Validation

No studies have been published that identify or validate the cellular or molecular targets of 4-(2,4,6-Trimethoxyphenyl)butan-2-ol. Research on structurally related compounds containing a trimethoxyphenyl group suggests potential interactions with biological targets like tubulin, but this is speculative and has not been confirmed for the specific compound .

Enzyme Inhibition or Activation Kinetics (if applicable)

There is no available data concerning the effects of this compound on any enzyme systems. Consequently, no information on enzyme inhibition or activation kinetics, such as IC50 or K_i_ values, can be provided.

Receptor Binding Assays and Specificity Profiling

No receptor binding assays or specificity profiling studies for this compound have been reported in the scientific literature. Its affinity for any known biological receptor remains uncharacterized.

Investigation of Cellular Signaling Pathways Modulated by the Compound

The impact of this compound on cellular signaling pathways is currently unknown. There are no published investigations into its effects on pathways such as MAPK, PI3K/Akt, NF-κB, or others.

Membrane Permeability and Cellular Uptake Mechanisms

Scientific data on the membrane permeability and cellular uptake mechanisms of this compound are not available. Studies to determine whether it enters cells via passive diffusion, active transport, or other mechanisms have not been published.

Metabolomic and Proteomic Studies on Compound Exposure (In Vitro)

There are no published metabolomic or proteomic studies detailing the cellular response to exposure to this compound. The global changes in metabolite and protein expression following treatment with this compound have not been investigated.

Non-Clinical Model Organism Studies for Biological Efficacy (e.g., Antimicrobial Activity in Bacterial Cultures, Insecticidal Properties in Insect Models)

No non-clinical studies in model organisms to determine the biological efficacy of this compound have been found in the literature. There is no available data on its potential antimicrobial, insecticidal, or other biological activities in these models. While some related methoxyphenyl compounds have shown such properties, these findings cannot be directly attributed to this compound.

Structure Activity Relationship Sar Studies on 4 2,4,6 Trimethoxyphenyl Butan 2 Ol Derivatives

Systematic Modification of the Butan-2-ol Side Chain and its Impact on Activity

The butan-2-ol side chain of 4-(2,4,6-trimethoxyphenyl)butan-2-ol offers several points for modification to probe its influence on biological activity. Key modifications often include altering the length of the alkyl chain, changing the position and nature of the hydroxyl group, and introducing other functional groups.

Hydroxyl Group Modification: The position and stereochemistry of the hydroxyl group are critical. The secondary alcohol at the 2-position can be moved to the 1, 3, or 4-positions to investigate the optimal distance between the hydroxyl group and the phenyl ring for target interaction. Furthermore, the stereochemistry at the C-2 position is a key determinant of activity. It is common for one enantiomer to be significantly more potent than the other, highlighting the importance of a specific three-dimensional arrangement for binding. nih.gov

Functional Group Interconversion: The hydroxyl group can be converted to other functional groups such as ethers, esters, or amines to explore the importance of hydrogen bonding capabilities. For example, converting the alcohol to a methoxy (B1213986) group would eliminate its hydrogen bond donating ability but retain some hydrogen bond accepting character. The impact of such changes provides insights into the nature of the interaction with the biological target.

Introduction of Unsaturation: Introducing double or triple bonds into the butanol side chain can rigidify the structure and alter its conformational flexibility. This can be beneficial if a specific conformation is required for activity.

Below is an interactive data table summarizing hypothetical modifications to the butan-2-ol side chain and their potential impact on activity, based on general SAR principles observed in similar molecules.

| Modification | Rationale | Predicted Impact on Activity |

| Chain extension to pentan-2-ol | Alter lipophilicity and spatial orientation | Potential decrease due to steric clash |

| Chain shortening to propan-2-ol | Alter lipophilicity and spatial orientation | Activity may increase or decrease depending on target pocket size |

| Isomerization to butan-1-ol | Change position of hydrogen bonding group | Likely decrease in activity if the 2-position is optimal |

| (R)- vs. (S)-enantiomer | Probe stereochemical requirements of the target | One enantiomer expected to be significantly more active |

| Conversion to butan-2-one | Remove hydrogen bond donor, introduce carbonyl | Significant change in electronic and steric properties, likely affecting activity |

| Conversion to 2-methoxybutane | Remove hydrogen bond donor, increase lipophilicity | Likely decrease if hydrogen bond donation is crucial |

Exploration of Substituent Effects on the Trimethoxyphenyl Ring

The 2,4,6-trimethoxyphenyl ring is a key structural feature, and modifications to its substitution pattern can profoundly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its biological activity.

The three methoxy groups on the phenyl ring are significant electron-donating groups. Modifying these groups can alter the electron density of the aromatic ring, which may be important for interactions such as pi-stacking or cation-pi interactions with the target.

Varying Methoxy Group Positions: Shifting the methoxy groups to other positions on the phenyl ring (e.g., 2,3,4- or 3,4,5-trimethoxy) can have a substantial impact on activity. The 3,4,5-trimethoxyphenyl substitution pattern is common in many biologically active natural products and synthetic compounds, often showing potent activity. nih.govmdpi.com Comparing the activity of these isomers can reveal the optimal electronic and steric arrangement for target binding.

Replacing Methoxy Groups: Replacing one or more methoxy groups with other electron-donating or electron-withdrawing groups can systematically probe the electronic requirements for activity. For example, replacing a methoxy group with a hydroxyl group introduces a hydrogen bond donor, while replacement with a methyl group would decrease polarity.

Halogenation: The introduction of halogens (F, Cl, Br, I) onto the phenyl ring is a common strategy in medicinal chemistry. Halogens can alter the electronic properties (inductive and mesomeric effects) and lipophilicity of the molecule. Additionally, they can act as bioisosteres for other groups and can sometimes form specific halogen bonds with the target protein. For instance, the introduction of a bromine or iodine atom at the 4-position of a phenyl ring in related pyrimidine (B1678525) derivatives was found to be favorable for activity. nih.gov

Alkyl Substitution: Adding small alkyl groups (e.g., methyl, ethyl) to the phenyl ring can explore steric tolerance in the binding pocket. These groups can also influence the molecule's lipophilicity and metabolic stability.

The following interactive data table illustrates potential substituent effects on the trimethoxyphenyl ring.

| Modification | Rationale | Predicted Impact on Activity |

| Isomerization to 3,4,5-trimethoxy | Alter electronic and steric profile | May increase or decrease activity, known active motif |

| Demethylation to 2,4,6-trihydroxy | Introduce hydrogen bond donors, increase polarity | Significant change in properties, likely affecting activity |

| Replacement of 4-methoxy with 4-chloro | Introduce electron-withdrawing group, increase lipophilicity | May enhance activity through altered electronics or halogen bonding |

| Addition of a 5-methyl group | Increase lipophilicity and steric bulk | Activity likely to decrease if the binding pocket is constrained |

Conformational Restriction and Rigidification Studies

Conformational flexibility can be a double-edged sword in drug design. While it allows a molecule to adopt an optimal conformation for binding, it can also lead to a loss of entropy upon binding, which is energetically unfavorable. Rigidifying the structure into a bioactive conformation can enhance potency and selectivity.

For this compound, conformational restriction can be achieved by incorporating the butanol side chain into a cyclic system. For example, forming a tetralone or chromane (B1220400) ring system that incorporates the phenyl ring and parts of the side chain would lock the relative orientation of these two moieties. The synthesis and biological evaluation of such rigid analogues can provide valuable information about the bioactive conformation. Studies on other classes of compounds have shown that molecular rigidification can be a successful strategy to enhance antiproliferative activity. nih.gov

Development of Pharmacophores (if relevant for target interaction)

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. nih.gov Based on the SAR data from the modifications described above, a pharmacophore model for this compound derivatives can be proposed.

A hypothetical pharmacophore model might include:

A hydrophobic feature: corresponding to the aromatic ring.

Three hydrogen bond acceptor features: corresponding to the oxygen atoms of the methoxy groups.

One hydrogen bond donor/acceptor feature: corresponding to the hydroxyl group on the butanol side chain.

Defined spatial relationships between these features.

This model can then be used for virtual screening of compound libraries to identify new molecules with potentially similar biological activity. dovepress.comdovepress.com The development of a pharmacophore model is an iterative process that is refined as more SAR data becomes available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For the this compound series, a QSAR model could be developed once a sufficient number of analogues with a range of biological activities have been synthesized and tested.

The model would use various molecular descriptors as independent variables, such as:

Electronic descriptors: Hammett constants, partial charges.

Steric descriptors: Molar refractivity, Taft steric parameters.

Lipophilic descriptors: LogP, pi constants.

Topological descriptors: Molecular connectivity indices.

A resulting QSAR equation might take the form of:

log(1/IC50) = c1(LogP) + c2(σ) + c3*(Es) + constant

where IC50 is the concentration of the compound required for 50% inhibition, LogP is the partition coefficient, σ is the Hammett constant, and Es is the Taft steric parameter. Such a model can be used to predict the activity of unsynthesized compounds and to guide the design of more potent analogues. nih.gov

Potential Applications As a Synthetic Building Block or in Advanced Materials Science

Utilization in the Synthesis of Complex Natural Products or Analogues

The 2,4,6-trimethoxyphenyl moiety is a structural element found in a variety of natural products. The significant electron-donating effect of the three methoxy (B1213986) groups on the aromatic ring enhances its reactivity in certain synthetic steps. The butan-2-ol side chain provides a key functional handle for building more elaborate molecular frameworks.

Potential synthetic transformations include:

Oxidation : The secondary alcohol can be oxidized to the corresponding ketone, 4-(2,4,6-trimethoxyphenyl)butan-2-one. This ketone can then serve as a substrate for carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, to extend the carbon skeleton.

Nucleophilic Substitution : The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution, introducing a wide range of other functional groups.

Stereochemical Control : The Mitsunobu reaction could be employed to invert the stereochemistry of the alcohol and introduce functionalities like esters or azides with high stereospecificity, a critical operation in the total synthesis of chiral natural products. mdpi.com

These pathways illustrate how 4-(2,4,6-trimethoxyphenyl)butan-2-ol could serve as a valuable starting material for synthesizing fragments or analogues of complex natural products that contain the TMP substructure.

Precursor for Advanced Polymer Synthesis

The unique properties of the 2,4,6-trimethoxyphenyl group can be harnessed to create advanced polymers with tailored characteristics. nih.gov The steric bulk of the TMP group can enhance the thermal stability and rigidity of a polymer backbone, while its electronic nature can influence optical properties.

This compound could be adapted for polymerization in several ways:

Monomer Functionalization : The alcohol can be esterified with acrylic or methacrylic acid to produce a monomer suitable for radical polymerization. The resulting polymer would feature the TMP-butanoyl moiety as a pendant group, which would likely lead to an amorphous material with a high glass transition temperature (Tg) and potentially a high refractive index.

Condensation Polymerization : As a di-functional monomer (if another reactive group is introduced elsewhere on the molecule), it could be used in condensation polymerization to form materials like polyesters or polyethers.

The anticipated effects of incorporating this molecule into a polymer are summarized below.

| Structural Feature | Potential Impact on Polymer Properties |

| 2,4,6-Trimethoxyphenyl Group | Increases steric hindrance, leading to higher rigidity and an elevated glass transition temperature. |

| Butyl Side Chain | Acts as a flexible spacer, potentially improving solubility and processability. |

| Hydroxyl Group | Provides a reactive site for polymerization or for post-polymerization modification and cross-linking. |

Integration into Novel Ligands for Catalysis

The design of ligands is crucial for controlling the activity and selectivity of metal catalysts. The potent electron-donating nature of the 2,4,6-trimethoxyphenyl group makes it an attractive component for ligands. For example, Schiff-base ligands containing a 2,4,6-trimethoxyphenylimino group have been successfully used in zinc and aluminum complexes to catalyze ring-opening polymerization. semanticscholar.org Similarly, the well-known tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP) is a highly effective organocatalyst due to its electronic properties. chemrxiv.orgrsc.org

This compound can be envisioned as a precursor to novel ligands:

Phosphine (B1218219) Ligands : The hydroxyl group could be chemically converted into a phosphine, creating a ligand with a unique combination of the electron-rich TMP aromatic system and a chiral backbone derived from the butanol chain.

Chelating Ligands : The aliphatic chain provides a scaffold for introducing a second donor atom, enabling the synthesis of bidentate ligands. Such chelating ligands are of paramount importance in asymmetric catalysis, where precise control over the metal's coordination sphere is required.

Development of Responsive Materials (e.g., optical or electronic applications)

"Smart" or responsive materials can change their properties in response to external stimuli. nih.gov The electronic characteristics of the trimethoxybenzene system suggest that materials derived from this compound could exhibit such behavior. The high electron density of the TMP ring makes it a good electron donor, a property useful in organic electronics or for creating charge-transfer complexes that may have interesting optical properties.

While speculative, potential applications include:

Chromic Materials : Polymers or molecules containing the TMP group might change their color or fluorescence in response to changes in pH, as protonation of the methoxy groups would alter the electronic structure of the aromatic ring.

Organic Electronics : The electron-rich nature of the TMP moiety suggests its potential use in hole-transporting materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics. The butanol side chain could be used to improve solubility and film-forming properties.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research should prioritize the exploration of sustainable methods for the synthesis of 4-(2,4,6-Trimethoxyphenyl)butan-2-ol. Key areas of investigation could include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods.

Green Solvents: Investigating the use of biodegradable and less toxic solvents, such as ionic liquids or supercritical fluids, could drastically reduce the environmental impact of the synthesis.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer high selectivity and milder reaction conditions, aligning with the principles of green chemistry.

A comparative analysis of these green methodologies against traditional synthetic routes would be invaluable in establishing more sustainable production methods.

| Synthesis Approach | Potential Advantages | Research Focus |

| Microwave-Assisted | Reduced reaction time, increased yield, lower energy use | Optimization of reaction parameters (temperature, pressure, time) |

| Green Solvents | Reduced toxicity and environmental impact | Screening of various green solvents for optimal yield and purity |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradability | Identification and engineering of suitable enzymes |

Deeper Mechanistic Understanding of Observed Biological Activities

Many compounds containing the trimethoxyphenyl moiety are known to exhibit potent biological activities, frequently by interacting with tubulin and disrupting microtubule dynamics. This often leads to cell cycle arrest and apoptosis, making them promising candidates for anticancer drug development. researchgate.netacs.org Future research should aim to determine if this compound shares these properties and to elucidate the precise molecular mechanisms involved.

Initial studies should focus on in vitro screening against various cancer cell lines to ascertain its cytotoxic potential. researchgate.net Should the compound demonstrate activity, subsequent research should delve into:

Tubulin Polymerization Assays: To directly assess the compound's effect on microtubule formation. researchgate.net

Cell Cycle Analysis: To determine if the compound induces arrest at specific phases of the cell cycle. researchgate.net

Apoptosis Assays: To confirm if cell death is induced via programmed cell death pathways. acs.org

Understanding the structure-activity relationship (SAR) by comparing its efficacy to other trimethoxyphenyl compounds will be crucial in deciphering the role of the butan-2-ol side chain.

Identification of New Biological Targets and Pathways

While tubulin is a primary suspect, it is conceivable that this compound interacts with other biological targets. The diverse activities of other trimethoxyphenyl derivatives, such as COX-2 inhibition and DNA intercalation, support this hypothesis. tandfonline.com A comprehensive approach to target identification is therefore a critical avenue for future research.

Modern techniques in chemical biology and proteomics can be employed to uncover novel molecular targets. This could involve:

Affinity Chromatography: Using the compound as a bait to isolate its binding partners from cell lysates.

Computational Docking Studies: Screening the compound against libraries of known protein structures to predict potential interactions.

Phenotypic Screening: Observing the compound's effects on a wide range of cellular processes to infer its mechanism of action.

Identifying new targets would not only broaden the potential therapeutic applications of this compound but also contribute to a deeper understanding of cellular signaling pathways.

Development of Highly Selective Derivatives